molecular formula C16H14O2S B14329031 3-Propoxy-9H-thioxanthen-9-one CAS No. 106221-18-5

3-Propoxy-9H-thioxanthen-9-one

Cat. No.: B14329031
CAS No.: 106221-18-5
M. Wt: 270.3 g/mol
InChI Key: PBDYMHDUOHHISW-UHFFFAOYSA-N
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Description

3-Propoxy-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family Thioxanthones are heterocyclic compounds known for their diverse applications in various fields, including photochemistry, medicinal chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propoxy-9H-thioxanthen-9-one typically involves the reaction of thioxanthone with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Thioxanthone+Propyl BromideThis compound\text{Thioxanthone} + \text{Propyl Bromide} \rightarrow \text{this compound} Thioxanthone+Propyl Bromide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Propoxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxanthone core to thioxanthene.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioxanthene derivatives.

    Substitution: Various substituted thioxanthones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Propoxy-9H-thioxanthen-9-one involves its interaction with cellular components. In medicinal applications, it modulates autophagy and apoptosis pathways, leading to the inhibition of cancer cell growth . The compound may also interact with DNA and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propoxy-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propoxy group enhances its solubility and reactivity compared to other thioxanthone derivatives.

Properties

CAS No.

106221-18-5

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

3-propoxythioxanthen-9-one

InChI

InChI=1S/C16H14O2S/c1-2-9-18-11-7-8-13-15(10-11)19-14-6-4-3-5-12(14)16(13)17/h3-8,10H,2,9H2,1H3

InChI Key

PBDYMHDUOHHISW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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